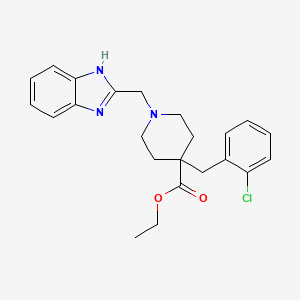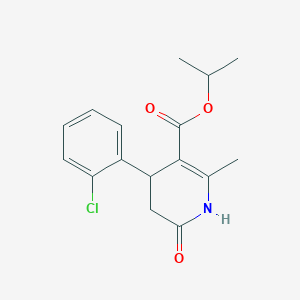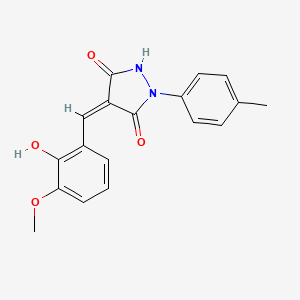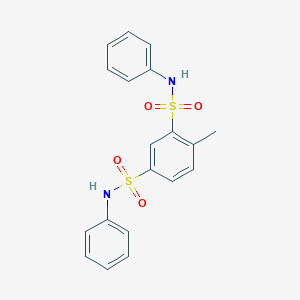
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EBCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic applications in various diseases. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in animal studies. However, one limitation of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate research, including investigating its potential therapeutic applications in other diseases, optimizing its synthesis method to increase its availability and reduce its cost, and studying its pharmacokinetics and pharmacodynamics in animal models. ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate could also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with benzimidazole in the presence of potassium carbonate to form 1-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzene. This intermediate product is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of N,N-dimethylformamide to form ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-2-29-22(28)23(15-17-7-3-4-8-18(17)24)11-13-27(14-12-23)16-21-25-19-9-5-6-10-20(19)26-21/h3-10H,2,11-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCMFDYMHOGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)


![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
